Dimethyl-1,2-oxazole-4-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl-1,2-oxazole-4-thiol is a heterocyclic compound containing both nitrogen and sulfur atoms within its structure. This compound is part of the oxazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dimethyl-1,2-oxazole-4-thiol can be synthesized through various methods. One common approach involves the cyclization of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. The reaction typically occurs at room temperature and results in the formation of oxazolines, which can then be oxidized to oxazoles using manganese dioxide .
Industrial Production Methods
Industrial production of this compound often involves the use of flow chemistry techniques. This method allows for the continuous synthesis of the compound, improving safety and efficiency compared to batch synthesis. The use of commercial activated and amorphous manganese dioxide in packed reactors is a common practice in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl-1,2-oxazole-4-thiol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Manganese dioxide, bromotrichloromethane, and CuBr2/DBU are commonly used reagents.
Substitution: Palladium catalysts and task-specific phosphine ligands are often employed.
Major Products Formed
The major products formed from these reactions include various substituted oxazoles, which are valuable intermediates in organic synthesis and medicinal chemistry .
Wissenschaftliche Forschungsanwendungen
Dimethyl-1,2-oxazole-4-thiol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of dimethyl-1,2-oxazole-4-thiol involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and receptors through non-covalent interactions, leading to the modulation of biological processes. Its sulfur atom plays a crucial role in its reactivity and biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoxazole: Similar in structure but contains a benzene ring fused to the oxazole ring.
Imidazole: Contains two nitrogen atoms in the five-membered ring, differing from the oxazole structure.
Uniqueness
Dimethyl-1,2-oxazole-4-thiol is unique due to its combination of nitrogen and sulfur atoms within the oxazole ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry .
Eigenschaften
Molekularformel |
C5H7NOS |
---|---|
Molekulargewicht |
129.18 g/mol |
IUPAC-Name |
3,5-dimethyl-1,2-oxazole-4-thiol |
InChI |
InChI=1S/C5H7NOS/c1-3-5(8)4(2)7-6-3/h8H,1-2H3 |
InChI-Schlüssel |
WLYUVGWEIQBFGI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NO1)C)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.